Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H16N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from N-Boc-piperidine: One common method involves the reaction of N-Boc-piperidine with cyanoacetic acid under basic conditions to form the desired product.
Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its piperidine structure.
Medicine
Drug Development: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry
Chemical Intermediates: Used as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperidine ring can interact with various molecular targets, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: Another piperidine derivative with similar applications in medicinal chemistry.
1-Boc-3-piperidone: Used in the synthesis of chiral compounds and has similar chemical properties.
Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate: A closely related compound with similar reactivity and applications.
Uniqueness
Tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate: is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
tert-butyl 4-cyano-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-12)6-9(13)14/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFLLVVHGRIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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